molecular formula C16H9NO B149118 9-Anthroylcyanide CAS No. 85985-44-0

9-Anthroylcyanide

Cat. No. B149118
CAS RN: 85985-44-0
M. Wt: 231.25 g/mol
InChI Key: FMKFDGUBVPIERQ-UHFFFAOYSA-N
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Description

9-Anthroylcyanide, also known as α-Oxo-anthracene-9-acetonitrile or 9-Anthroyl nitrile, is a BioReagent suitable for fluorescence . It has an empirical formula of C16H9NO and a molecular weight of 231.25 .


Molecular Structure Analysis

The molecular structure of 9-Anthroylcyanide is characterized by the presence of an anthracene core with a carbonyl cyanide group . This structure is responsible for its fluorescence properties, making it useful in various applications .


Physical And Chemical Properties Analysis

9-Anthroylcyanide is a solid substance with a melting point of 142-143 °C (lit.) . It is soluble in DMF, acetonitrile, and chloroform . Its fluorescence properties are characterized by an excitation wavelength (λex) of 361 nm and an emission wavelength (λem) of 451 nm after derivatization with ethanol, or λem of 460 nm in methanol .

Scientific Research Applications

1. Lateral Motion Study in Cell Membranes

9-Anthroylcyanide derivatives have been utilized in the study of lipid dynamics in biological membranes. For instance, 9-(2-Anthryl)-nonanoic acid, an anthracene fatty acid, has been metabolically incorporated into glycerophospholipids of Chinese hamster ovary (CHO) cells to measure the diffusion coefficient of intrinsic lipids in plasma membranes using fluorescence recovery after photobleaching (Dupou, López, & Tocanne, 1988).

2. Free Radical Formation Studies

Research involving 9-anthrones, closely related to 9-Anthroylcyanide, has explored their ability to generate free radicals, which are key in understanding their biological effects. This includes the generation of 9-anthron-10-yl radicals in aqueous buffers (Hayden & Chignell, 1993) and the formation of secondary radicals that could be linked to their therapeutic and side effects (Hayden, Free, & Chignell, 1994).

3. Photophysical Studies and Fluorescence Spectroscopy

9-Anthroylcyanide derivatives have been used to study interactions with DNA and other biological targets. For instance, the binding interaction of 9-methyl anthroate (9-MA) with calf-thymus DNA has been characterized, revealing insights into drug-DNA intercalative binding modes (Ganguly, Ghosh, & Guchhait, 2015).

4. Photochemical Applications

The photoreactivity of 9-Anthroylcyanide derivatives has been explored in various studies, such as the investigation of photodimerization reactions of 9-Anthroylacetone (Cicogna et al., 2004) and the use of 9-anthrolate anions in photoredox catalysis for activating (hetero)aryl chlorides (Schmalzbauer, Ghosh, & König, 2019).

5. Environmental and Analytical Chemistry

9-Anthroylcyanide derivatives have been utilized in the study of environmental processes, such as the transformation of dyes in anoxic sediment (Baughman & Weber, 1994), and in analytical chemistry applications, such as electrospray ionization studies (Charbonnier, Berthelot, & Rolando, 1999).

Safety And Hazards

9-Anthroylcyanide is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is toxic if swallowed and causes serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing thoroughly after handling, and wearing protective equipment . In case of ingestion or eye contact, immediate medical attention is required .

properties

IUPAC Name

anthracene-9-carbonyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO/c17-10-15(18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKFDGUBVPIERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101006565
Record name Anthracene-9-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Anthroylcyanide

CAS RN

85985-44-0
Record name 9-Anthranoylnitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085985440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene-9-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Anthracenecarbonyl cyanide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Saisho, A Morimoto, T Umeda - Analytical biochemistry, 1997 - Elsevier
… Derivatization with 9-Anthroylcyanide … temperature on derivatization with 9-anthroylcyanide were examined in the presence of 200 mg of 9-anthroylcyanide and 500 mg of quinuclidine …
Number of citations: 55 www.sciencedirect.com
H Sugimoto, M Iguchi, F Jinno - Analytical and bioanalytical chemistry, 2017 - Springer
… High-performance liquid chromatography (HPLC) using fluorescent derivative with 9-anthroylcyanide for farnesol after cleavage of the pyrophosphate group of FPP enabled the …
Number of citations: 10 link.springer.com
K Rissler - 2000 - thevespiary.org
Before chromatography became an efficient tool for polymer fractionation, classic extraction procedures played a dominant role. These techniques comprise, eg, dissolution and …
Number of citations: 2 www.thevespiary.org
H Tong, SA Holstein, RJ Hohl - Analytical biochemistry, 2005 - Elsevier
… [6], although this method also relies on the use of alkaline phosphatase with further modification by 9-anthroylcyanide and quantification via HPLC equipped with a column switch …
Number of citations: 98 www.sciencedirect.com
H Tong, AJ Wiemer, JD Neighbors, RJ Hohl - Analytical biochemistry, 2008 - Elsevier
… This method also relies on the use of alkaline phosphatase, modification by 9-anthroylcyanide, and quantification via HPLC. We previously developed a method to quantify FPP or …
Number of citations: 49 www.sciencedirect.com
G Nürenberg, DA Volmer - Analytical and bioanalytical chemistry, 2012 - Springer
In this article, assays on the analytical determination of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), two important isoprenoid intermediates at …
Number of citations: 26 link.springer.com
RM Sheehy - 2015 - search.proquest.com
… Next the oxysterol derivatization reaction was initiated by adding 25 µL of 0.26% quinuclidine in ethyl acetate and 15 µL of 0.25% 9-anthroylcyanide in ethyl acetate. The samples were …
Number of citations: 1 search.proquest.com
G Hooff - 2010 - d-nb.info
The mevalonate-(MVA-) pathway is a crucial metabolic pathway for nearly all eukaryotic cells, of which the most recognized product is cholesterol (Figure 1). 1 This pathway also …
Number of citations: 2 d-nb.info

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